molecular formula C8H8F4O2 B583007 Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) CAS No. 155689-27-3

Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI)

Cat. No.: B583007
CAS No.: 155689-27-3
M. Wt: 212.14 g/mol
InChI Key: CVTIWPHJPJXZHS-UHFFFAOYSA-N
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Description

The compound Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) is a fluorinated cyclobutenyl derivative of ethanone. Its structure includes a cyclobutene ring substituted with an ethoxy group and four fluorine atoms (positions 3,3,4,4), attached to an acetyl group. Fluorinated cyclobutene derivatives are often studied for their unique electronic and steric effects, which influence reactivity in pharmaceutical and materials chemistry .

Properties

CAS No.

155689-27-3

Molecular Formula

C8H8F4O2

Molecular Weight

212.14 g/mol

IUPAC Name

1-(2-ethoxy-3,3,4,4-tetrafluorocyclobuten-1-yl)ethanone

InChI

InChI=1S/C8H8F4O2/c1-3-14-6-5(4(2)13)7(9,10)8(6,11)12/h3H2,1-2H3

InChI Key

CVTIWPHJPJXZHS-UHFFFAOYSA-N

SMILES

CCOC1=C(C(C1(F)F)(F)F)C(=O)C

Canonical SMILES

CCOC1=C(C(C1(F)F)(F)F)C(=O)C

Synonyms

Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) typically involves multiple steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving ethoxy-substituted alkenes and tetrafluoroethylene under high-pressure conditions.

    Introduction of the Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Purification: The compound is purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for the cycloaddition and acylation steps, and employing large-scale chromatography or crystallization techniques for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its fluorinated cyclobutene ring is of particular interest due to its stability and bioactivity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its chemical stability and unique structural properties.

Mechanism of Action

The mechanism of action of Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated cyclobutene ring can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. Additionally, the ethanone group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural Analogs with Cyclobutenyl or Cycloalkenyl Substituents

Table 1: Key Structural and Physical Properties
Compound Name (9CI) Substituents on Cyclic System Molecular Formula Molecular Weight Key Properties/Data Reference ID
Ethanone,1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)- 4,4-dimethoxy, 3-methyl C₉H₁₄O₃ 170.20 CAS: 155504-23-7; no toxicity data reported.
Ethanone,1-(1-methyl-2-cyclopenten-1-yl)- 1-methylcyclopentenyl C₈H₁₂O 124.18 Found in soil samples; tentative concentration: 4.48 (units unspecified).
Ethanone,1-(3-methylenecyclobutyl)- 3-methylenecyclobutyl C₇H₁₀O 110.16 CAS: 25303-66-6; synthetic routes reported with 27.3% yield.
Ethanone,1-(1,4-cyclohexadien-1-yl)- 1,4-cyclohexadienyl C₈H₁₀O 122.17 CAS: 102872-23-1; four synthetic routes documented.

Key Observations :

  • The ethoxy and tetrafluoro substituents in the target compound likely increase its polarity and thermal stability compared to non-fluorinated analogs like the dimethoxy derivative .
  • Cyclopentenyl and cyclohexadienyl analogs exhibit lower molecular weights and simpler synthetic routes but lack the electronic effects of fluorine substitution .

Fluorinated Ethanone Derivatives

Table 2: Fluorinated Compounds Comparison
Compound Name (9CI) Fluorine Substitution Pattern Molecular Formula Molecular Weight Toxicity/Safety Data Reference ID
Ethanone,1-(4,5-difluoro-2-methylphenyl)- 4,5-difluoro, 2-methylphenyl C₉H₈F₂O 170.16 Purity: 95%; CAS: 183237-85-6; no toxicity data.
Ethanone,2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- 2-hydroxy-4-methoxyphenyl, trifluoro C₉H₇F₃O₃ 220.15 CAS: 123716-19-8; no safety data reported.
Ethanone,1-(5-amino-2-methylphenyl)-2,2,2-trifluoro- 5-amino-2-methylphenyl, trifluoro C₉H₈F₃NO 203.16 XLogP3: 2.4; hydrogen bond donors: 1; topological PSA: 43.1 Ų.

Key Observations :

  • Trifluoroacetyl groups (e.g., in ) enhance metabolic stability and lipophilicity (XLogP3 = 2.4), making them valuable in drug design.
  • The tetrafluoro substitution on the cyclobutene ring in the target compound may further increase resistance to oxidation compared to mono- or difluorinated analogs .

Aromatic and Heterocyclic Ethanone Derivatives

Table 3: Aromatic/Heterocyclic Analogs
Compound Name (9CI) Aromatic/Heterocyclic System Molecular Formula Molecular Weight Toxicity Data Reference ID
1-(3-Nitrophenyl)ethanone 3-nitrophenyl C₈H₇NO₃ 165.16 MLD (skin, rabbit): 500 mg/2H; insol in water.
1-(2-Furanyl)ethanone 2-furanyl C₆H₆O₂ 110.12 Mutagenic at 165 nmol/plate; flammable liquid.
1-(8-Hydroxy-5-quinolinyl)ethanone 8-hydroxyquinolinyl C₁₁H₉NO₂ 187.21 LD50 (oral, rat): 500 mg/kg; emits NOx upon decomposition.

Key Observations :

  • Aromatic ethanones (e.g., nitro- or hydroxy-substituted) often exhibit higher toxicity (e.g., LD50 = 500 mg/kg ) compared to aliphatic derivatives.
  • The cyclobutenyl-ethoxy-tetrafluoro structure of the target compound likely reduces aromatic ring-related toxicity while retaining reactivity for functionalization.

Biological Activity

Ethanone, 1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI), also known by its CAS number 155689-27-3, is a fluorinated compound with significant chemical and potential biological properties. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

Basic Information

  • Molecular Formula : C8_8H8_8F4_4O2_2
  • Molar Mass : 212.14 g/mol
  • Density : 1.32 g/cm³ (predicted)
  • Boiling Point : 211.2 ± 40.0 °C (predicted) .

Structure

The compound features a cyclobutenyl group with ethoxy and tetrafluoro substituents, which contribute to its unique reactivity and potential biological interactions.

Cytotoxicity and Antitumor Activity

Fluorinated compounds often show enhanced cytotoxicity due to their ability to interact with biological membranes and disrupt cellular functions. Studies have demonstrated that certain fluorinated cyclobutene derivatives can inhibit cancer cell proliferation. Although direct studies on Ethanone's antitumor activity are scarce, the existing literature on related compounds suggests a promising avenue for further research.

Enzyme Inhibition

The inhibition of key enzymes is another area where Ethanone could have biological relevance. Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, such as polyphenol oxidase and tyrosinase. These enzymes play crucial roles in various biochemical processes, including pigmentation and oxidative stress responses.

Case Study 1: Antimicrobial Activity of Fluorinated Cyclobutene Derivatives

A study published in the Journal of Fluorine Chemistry examined the antimicrobial properties of several fluorinated cyclobutene derivatives. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolic pathways .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In a separate investigation into the cytotoxic effects of fluorinated compounds, researchers evaluated the impact of various cyclobutene derivatives on human cancer cell lines. The findings revealed that these compounds inhibited cell growth in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
CytotoxicityInhibits cancer cell proliferation
Enzyme InhibitionPotential inhibition of polyphenol oxidase

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